

Application Notes and Protocols for the Quantification of Propyl-m-tolylurea

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Compound of Interest		
Compound Name:	Propyl-m-tolylurea	
Cat. No.:	B15179634	Get Quote

Introduction

Propyl-m-tolylurea is a chemical compound whose quantification is essential in various research and industrial applications, including drug development and safety assessment. This document provides detailed analytical methods for the quantitative analysis of **Propyl-m-tolylurea** in different matrices. The protocols described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of **Propyl-m-tolylurea** in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

- Instrumentation:
 - HPLC system with a quaternary or binary pump
 - Autosampler
 - Column oven



- UV-Vis detector
- Chromatographic Conditions:
 - Column: Newcrom R1, 5 μm, 4.6 x 150 mm (or equivalent reverse-phase C18 column)[1]
 - Mobile Phase:
 - A: Water with 0.1% Phosphoric Acid
 - B: Acetonitrile
 - Gradient: 70% A / 30% B, hold for 10 min
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μL
 - Detection Wavelength: 254 nm
 - Run Time: 10 minutes
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propyl-m-tolylurea reference standard and dissolve in 10 mL of methanol.
 - Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
 - \circ Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 μ m syringe filter before injection.

Data Presentation



Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Experimental Workflow



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HPLC-UV analytical workflow for **Propyl-m-tolylurea**.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of **Propyl-m-tolylurea** in complex matrices such as biological fluids. For mass spectrometry applications, the mobile phase modifier should be volatile, such as formic acid instead of phosphoric acid.[1]

Experimental Protocol

- Instrumentation:
 - UHPLC or HPLC system



- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm (or equivalent)
 - Mobile Phase:
 - A: Water with 0.1% Formic Acid
 - B: Acetonitrile with 0.1% Formic Acid
 - Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μL
- Mass Spectrometry Conditions:
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Capillary Voltage: 3.0 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): To be determined by infusion of a standard solution (e.g., [M+H]+)



- Product Ions (Q3): To be determined from fragmentation of the precursor ion.
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
 - Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
 - Sample Preparation (e.g., for Plasma):
 - 1. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
 - 2. Vortex for 1 minute.
 - 3. Centrifuge at 10,000 rpm for 10 minutes.
 - 4. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - 5. Reconstitute the residue in 100 μ L of the initial mobile phase.
 - 6. Inject into the LC-MS/MS system.

Data Presentation



Parameter	Result
Linearity (R²)	> 0.995
Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 5%
Matrix Effect	To be evaluated during method validation

Experimental Workflow



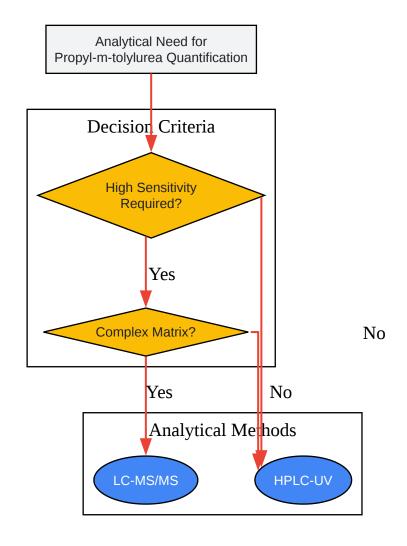
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LC-MS/MS analytical workflow for **Propyl-m-tolylurea**.

III. Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.





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Decision tree for selecting an analytical method.

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References

 1. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]







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